molecular formula C14H10Cl2N2O5 B14506096 3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-90-4

3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14506096
CAS No.: 62804-90-4
M. Wt: 357.1 g/mol
InChI Key: HKFSNMXRKCSVFA-UHFFFAOYSA-N
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Description

3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties It is composed of a nitrophenyl group, a dichloropyridinyl group, and a propanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-nitrophenol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the dichloropyridinyl group can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate: Similar structure but with an acetate ester linkage.

    3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate: Similar structure but with a butanoate ester linkage.

Uniqueness

3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropyridinyl group provides unique reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

62804-90-4

Molecular Formula

C14H10Cl2N2O5

Molecular Weight

357.1 g/mol

IUPAC Name

(3-nitrophenyl) 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C14H10Cl2N2O5/c1-8(22-11-5-6-12(15)17-13(11)16)14(19)23-10-4-2-3-9(7-10)18(20)21/h2-8H,1H3

InChI Key

HKFSNMXRKCSVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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